molecular formula C16H18BrN3O2 B2929985 5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide CAS No. 2034322-90-0

5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2929985
CAS No.: 2034322-90-0
M. Wt: 364.243
InChI Key: JYHXSQMGEXLOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a complex organic compound characterized by its bromine atom, pyridine ring, piperidine ring, and furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and piperidine derivatives. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled environments to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further chemical modifications.

Biology: In biological research, the compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery and development. Its structural features make it a candidate for targeting specific biological pathways.

Industry: In the industrial sector, the compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine

  • 5-bromo-2-(piperazin-1-yl)pyrimidine

Uniqueness: Compared to similar compounds, 5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide stands out due to its unique combination of functional groups and structural features, which contribute to its diverse applications and biological activities.

Properties

IUPAC Name

5-bromo-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2/c17-15-2-1-14(22-15)16(21)19-11-12-5-9-20(10-6-12)13-3-7-18-8-4-13/h1-4,7-8,12H,5-6,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHXSQMGEXLOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.